Furfural

Catalog No.
S566954
CAS No.
98-01-1
M.F
C5H4O2
C5H4O2
C4H3OCHO
M. Wt
96.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furfural

CAS Number

98-01-1

Product Name

Furfural

IUPAC Name

furan-2-carbaldehyde

Molecular Formula

C5H4O2
C5H4O2
C4H3OCHO

Molecular Weight

96.08 g/mol

InChI

InChI=1S/C5H4O2/c6-4-5-2-1-3-7-5/h1-4H

InChI Key

HYBBIBNJHNGZAN-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C=O

Solubility

50 to 100 mg/mL at 64 °F (NTP, 1992)
Soluble in alcohol, ether; 8.3% soluble in water at 20 °C
Soluble in benzene, chloroform; very soluble in ethanol, acetone; miscible with ethyl ether
In water, 7.41X10+4 mg/L at 25 °C
74.1 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 8.3
soluble in water; soluble in oils
miscible (in ethanol)
8%

Synonyms

2-Furancarboxaldehyde; 2-Furaldehyde; 2-Formylfuran; 2-Furanaldehyde; 2-Furancarbaldehyde; 2-Furancarbonal; 2-Furfural; 2-Furfuraldehyde; 2-Furylaldehyde; 2-Furylcarboxaldehyde; Artificial ant oil; Fural; Furaldehyde; Furan-2-carboxaldehyde; Furancar

Canonical SMILES

C1=COC(=C1)C=O

Precursor for Biofuels and Biochemicals

Furfural serves as a valuable platform molecule for the production of biofuels and biochemicals. Researchers are exploring its conversion into:

  • Furan derivatives: These include furan diols, 2,5-dimethylfuran (DMF), and levulinic acid, which are potential biofuel candidates due to their favorable fuel properties [, ].
  • Bioplastics: Furfural can be used in the production of bio-based plastics like furan-PE and polylactic acid (PLA) composites, offering sustainable alternatives to conventional plastics [, ].

Solvent and Extraction Applications

Furfural's properties as a selective solvent make it valuable in scientific research for:

  • Fractionation of lignocellulose: It can effectively separate cellulose, hemicellulose, and lignin, the main components of lignocellulosic biomass, facilitating further research and utilization of these components [].
  • Extraction of valuable compounds: Furfural can extract various valuable compounds from natural materials, such as essential oils, flavors, and pharmaceuticals, offering a potentially greener alternative to traditional solvents [].

Research on Potential Applications in Other Fields

Furfural's diverse chemical properties are being explored for potential applications in various other scientific research fields, including:

  • Development of new materials: Researchers are investigating furfural's use in creating functional materials like resins, adhesives, and ion-exchange resins [, ].
  • Synthesis of fine chemicals: Its reactivity allows for the synthesis of various fine chemicals, including pharmaceuticals, agrochemicals, and food additives, offering potential for sustainable production methods [].

Furfural is an organic compound with the chemical formula C₄H₃OCHO. It appears as a colorless liquid, though commercial samples can often be brown due to impurities. This compound is derived from the dehydration of pentose sugars, which are abundant in various agricultural byproducts such as corncobs, oat bran, wheat bran, and sawdust. The name "furfural" originates from the Latin word furfur, meaning bran, reflecting its common sources. Furfural is primarily soluble in polar organic solvents and exhibits limited solubility in water and alkanes. It participates in reactions typical of aldehydes and aromatic compounds, displaying less aromatic character than benzene, which allows it to be easily hydrogenated to tetrahydrofurfuryl alcohol .

  • Hydrogenation: Furfural can be selectively hydrogenated to produce furfuryl alcohol or tetrahydrofurfuryl alcohol. This reaction is typically catalyzed using copper-based catalysts .
  • Oxidation: Furfural can be oxidized to form furoic acid or other derivatives. Various catalytic systems have been developed for this transformation, including metal-free systems .
  • Condensation Reactions: It reacts with aliphatic alcohols to produce furoic acid esters through oxidative esterification .
  • Polymerization: Under acidic conditions and elevated temperatures, furfural can polymerize irreversibly, forming thermosetting polymers .

Furfural exhibits notable biological activity, particularly concerning its effects on DNA. Studies have shown that it can induce breakage in calf thymus DNA in vitro, primarily affecting adenine-thymine base pairs. Additionally, furfural has been found to induce mutagenic effects in certain biological assays . Its metabolism in mammals primarily involves oxidation of the aldehyde group to yield furoic acid, which is further processed through various metabolic pathways .

Furfural can be synthesized through several methods:

  • Acid-Catalyzed Dehydration: The most common industrial method involves the acid-catalyzed dehydration of pentose sugars derived from lignocellulosic biomass. This process typically yields 3% to 10% furfural by mass from the feedstock .
  • Laboratory Synthesis: In laboratory settings, furfural can be synthesized by heating plant material with sulfuric acid or other acids. Research has focused on using solid acid catalysts to minimize toxic effluents .
  • Catalytic Processes: Recent advancements include using novel catalysts for enhanced efficiency and selectivity during synthesis processes .

Furfural has a wide range of applications across various industries:

  • Solvent Production: It is used to produce solvents like methyltetrahydrofuran.
  • Chemical Feedstock: Furfural serves as a precursor for various chemicals, including furan and furoic acid.
  • Biofuels: Its derivatives can be converted into biofuels through catalytic processes.
  • Agricultural Chemicals: Furfural is also utilized in the synthesis of agrochemicals and pharmaceuticals due to its reactive aldehyde group .

Research into the interactions of furfural with biological systems has highlighted its potential mutagenic properties. Studies suggest that furfural may react with DNA components, leading to structural changes that could result in genetic mutations. Furthermore, its metabolic pathways have been explored to understand how it interacts with cellular systems and contributes to various biochemical processes .

Similar Compounds: Comparison with Other Compounds

Furfural shares structural similarities with several other compounds, each exhibiting unique properties:

CompoundFormulaKey Characteristics
FuranC₄H₄OA cyclic compound; less reactive than furfural
Furoic AcidC₅H₄O₂Derived from furfural; used in pharmaceuticals
5-HydroxymethylfurfuralC₆H₈O₃A derivative involved in food chemistry; more stable
Tetrahydrofurfuryl AlcoholC₅H₁₂OHydrogenated form of furfural; used as a solvent

Furfural's uniqueness lies in its ability to act as both a solvent and a precursor for various chemical transformations while maintaining a relatively simple structure that allows for diverse reactivity compared to its analogs .

Physical Description

Furfural appears as colorless or reddish-brown mobile liquids with a penetrating odor. Flash points 140 °F. Denser than water and soluble in water. Vapors heavier than air. May be toxic by ingestion, skin absorption or inhalation.
Liquid
Colorless to amber liquid with an almond-like odor. [Note: Darkens in light and air.]; [NIOSH]
COLOURLESS-TO-PALE YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS RED-BROWN ON EXPOSURE TO AIR AND LIGHT.
Colourless to yellow oily liquid which browns on storage, pungent, sweet, bread-like, caramellic, cinnamon-almond-like flavour, odour resembles benzaldehyde
Colorless to amber liquid with an almond-like odor.
Colorless to amber liquid with an almond-like odor. [Note: Darkens in light and air.]

Color/Form

Colorless, oily liquid ... Turns yellow to brown on exposure to air and light and resinifies
Colorless liquid (becomes reddish-brown on exposure to light and air)

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Exact Mass

96.021129366 g/mol

Monoisotopic Mass

96.021129366 g/mol

Boiling Point

323.1 °F at 760 mmHg (NTP, 1992)
161.7 °C
161.00 to 162.00 °C. @ 760.00 mm Hg
162 °C
323 °F

Flash Point

140 °F (NTP, 1992)
60 °C, closed cup
60 °C (140 °F) (Closed cup)
60 °C c.c.
140 °F

Heavy Atom Count

7

Taste

Distinct caramel taste

Vapor Density

3.31 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.3 (Air= 1)
Relative vapor density (air = 1): 3.3

Density

1.159 at 68 °F (USCG, 1999) - Denser than water; will sink
1.1594 g/cu cm at 20 °C
Relative density (water = 1): 1.16
1.153-1.162
1.16

LogP

0.41 (LogP)
0.41
log Kow= 0.41
0.46

Odor

Peculiar odor, somewhat resembling the odor of benzaldehyde
... Almond-like odor ...

Odor Threshold

Odor Threshold Low: 0.07 [mmHg]
Detection in water: 3.00X10+3 ppb (gas chromatically pure)
0.0240 mg/cu m (odor low) 20.0 mg/cu m (odor high)
Recognition/human odor perception: 1.0 mg/cu m

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-33.7 °F (NTP, 1992)
-38.1 °C
-37 °C
-36.5 °C
-34 °F

UNII

DJ1HGI319P

Related CAS

25067-38-3

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity]

Vapor Pressure

1 mmHg at 68 °F ; 3 mmHg at 86 °F; 10 mmHg at 122 °F (NTP, 1992)
2.21 [mmHg]
Vapor pressure, kPa at 20 °C: 0.15
2 mmHg

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

98-01-1
8030-97-5

Absorption Distribution and Excretion

Analysis of expired air of volunteers exposed to vapor showed after termination of exposure very small proportion (less than 1%) of retained furfural is eliminated by lungs. It is metabolized very rapidly. Half-life is about 2 to 2.5 hours. No free furoic acid found. This compound enters the body also percutaneously. At 15 minutes contamination of 1 hand (up to the wrist), approximately the same amount of furfural is absorbed as would be retained at an 8 hour (or 4 hour) inspiration of air in concentration equaling maximum allowable concentration.
The liver is the primary target for furfural toxicity in rats and mice.
Furfural is well absorbed after administration by any route. In rats, 85% of C14-furfural administered by gavage in corn oil was recovered in urine within 72 hours. ... After oral administration, furfural is rapidly absorbed from the gastrointestinal tract and distributed to the tissues, principally the liver and kidney.
The comparative metabolism and disposition of furfural (FAL) and furfuryl alcohol (FOL) /in male Fisher 344 rats/ were investigated following oral administration of approximately 0.001, 0.01, and 0.1 of the LD50, corresponding to approximately 0.127, 1.15, and 12.5 mg/kg for FAL and 0.275, 2.75, and 27.5 mg/kg for FOL. At all doses studied, at least 86-89% of the dose of FAL or FOL was absorbed from the gastrointestinal tract. FAL and FOL were extensively metabolized prior to excretion. The major route of excretion was in urine, where 83-88% of the dose was excreted, whereas 2-4% was excreted in the feces. Approximately 7% of the dose from rats treated with FAL at 12.5 mg/kg was exhaled as 14CO2. At 72 hr following administration, the pattern of tissue distribution of radioactivity was similar for both FAL and FOL. Liver and kidney contained the highest, and brain the lowest concentrations of radioactivity. Generally, the concentrations of radioactivity in tissues were proportional to the dose. Almost all of the urinary radioactivity was tentatively identified. No FAL or FOL was detected in urine.
The fate of furfural (2-furancarboxaldehyde) was investigated in male and female Fischer 344 (F344) rats given single oral doses of 1, 10 and 60 mg/kg and male and female CD1 mice given 1, 20 and 200 mg/kg [carbonyl-14C]furfural. There was a very high recovery (more than 90% of dose) of radioactivity in all dose groups in 72 hr. The major route of elimination was by the urine, with much smaller amounts present in the faeces and exhaled as 14CO2. The residue in the carcass after 72 hr was less than 1% of the administered dose.

Metabolism Metabolites

Furfural is metabolized primarily by oxidation of the aldehyde function in rats and mice. Oxidation yields furoic acid, which, as the coenzyme A (CoA) thioester, is either conjugated with glycine and excreted or condensed with acetyl CoA to form the chain-lengthened metabolite 2-furanacryloyl CoA. 2-furanacryloyl CoA conjugates with glycine and and is excreted primarily in the urine. In rats and mice, furoic acid appears to decarboxylate to a very minor extent (approximately 1%) via oxidation of the furan ring to yield carbon dioxide ... .
The aldehyde group is converted to an acid and this in turn is conjugated with glycine. In dogs and rabbits, furoic acid, furoyl glycine, and furfuracryluric acid are excreted.
It is metabolized very rapidly. Chief metabolite is furoylglycine, side metabolite is 2-furanacryluric acid. No furoic acid found.
Furfural and its metabolite furoylglycine were extracted from urine. About 60% of furfural dose orally admin to rats was recovered in urine as furoylglycine, and no urinary furfural was detected.
For more Metabolism/Metabolites (Complete) data for FURFURAL (6 total), please visit the HSDB record page.

Wikipedia

Furfural
Isosorbide_dinitrate

Biological Half Life

Analysis of expired air of volunteers exposed for 8 hours to vapor showed half-life is about 2 to 2.5 hours.

Use Classification

Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes
Hazard Classes and Categories -> Flammable - 2nd degree, Reactive - 1st degree
Cosmetics -> Solvent

Methods of Manufacturing

Furfural is produced from annually renewable agricultural sources /containing pentosans/ such as ... corncobs, cottonseed hulls ... rice hulls ... bagasse ... wood and wood products ... in batch or continuous digestors where the pentosans are hydrolyzed to pentoses and the pentoses subsequently cyclodehydrated to furfural. In all processes, raw material is charged to the digestor and treated with strong inorganic acid. High pressure steam is introduced through the mass and, after attaining operating temperature and pressure, furfural is steam distilled.
May be prepared from pyridine

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities
Plastics Material and Resin Manufacturing
All Other Basic Organic Chemical Manufacturing
2-Furancarboxaldehyde: ACTIVE
QO chemicals /formerly Quaker Oats Co, Chem Div, was the only USA producer of furfural in 1984/
NON-ALCOHOLIC BEVERAGES, 4.0 PPM; ALCOHOLIC BEVERAGES, 10 PPM; ICE CREAM, ICES, ETC, 13 PPM; CANDY, 12 PPM; BAKED GOODS, 17 PPM; GELATINS & PUDDINGS, 0.80 PPM; CHEWING GUM, 45 PPM; SYRUPS, 30 PPM.

Analytic Laboratory Methods

NIOSH S17: ANALYTE: FURFURAL-GIRARD T DERIVATIVE; MATRIX: AIR; PROCEDURE: DERIVATIZATION WITH GIRARD T REAGENT, HIGH PRESSURE LIQUID CHROMATOGRAPHY, UV @ 12 NM; RANGE: 10.1 TO 40 MG/CU M; PRECISION (RELATIVE STANDARD DEVIATION): 0.054; EST LIMIT OF DETECTION: 20 UG/SAMPLE; INTERFERENCES: OTHER VOLATILE ALDEHYDES OR ACETONE MAY CAUSE SIGNIFICANT INTERFERENCE OR COMPETE WITH FURFURAL FOR REACTION WITH GIRARD T REAGENT. CHROMATOGRAPHIC CONDITIONS CAN BE ADJUSTED TO SEPARATE THE VARIOUS SUBSTANCES.
Method: NIOSH 2529, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: furfural; Matrix: air; Detection Limit: 5 ug/sample.
FURFURAL DETERMINED IN INDUSTRIAL AIR BY ALTERNATING-CURRENT POLAROGRAPHY IN PRESENCE OF LITHIUM CHLORIDE WITH TRAPEZOIDAL FORM OF ALTERNATING-CURRENT. DETECTION LIMIT 0.5 UG/ML. DEPENDENCE OF PEAK HEIGHT ON CONCN IS LINEAR BETWEEN 0.5 & 10 UG/ML @ 1.6 VOLTAGE.
Determination of environmental furfural by gas chromatographic method is considered.
For more Analytic Laboratory Methods (Complete) data for FURFURAL (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

GAS-LIQUID CHROMATOGRAPHY METHOD APPLICABLE FOR HUMAN BIOLOGICAL MATERIALS.

Storage Conditions

Keep in air tight container and protect from light
Furfural and its derivatives should be stored in well-ventilated areas, sheltered from direct sunlight and away from heat and other sources of ignition.
Store in cool, dry, well-ventilated location. Separate from strong oxidizing materials, strong alkalies, & strong acids. Outside or detached storage is preferred.
Recommended: low-pressure storage tank, atmospheric < 0.5 psig.
Storage in either aboveground or underground installations is satisfactory. Because furfural is an excellent solvent and penetrant, care must be taken that all joints are secure and that the pump and valve packings are in good condition.

Interactions

Binary mixtures of aldehydes, incl furfural, were tested for toxicity to the protozoan Chilomonas paramecium. Significant incr (eight-fold) in toxicity were found with combinations of crotonaldehyde with furfural, benzaldehyde, and acrolein and acetaldehyde with furfural and acrolein. A lesser potentiation of toxicity (four-fold) was found with furfural and benzaldehyde.
Subacute experiments with epicutaneous exposure of guinea pigs to oil processing products (furfurol and D-11 mineral oil distillate) have revealed that these substances change blood leukocyte morphology and function and alter the quantitative ratio of immunocompetent cells. The depth of changes in these parameters was related to the type of exposure. Combined exposure resulted in more manifest shifts as against those in isolated exposure.

Stability Shelf Life

Turns yellow to brown on exposure to air and light and resinifies
Drum lots may be stored for months without appreciable change in physical properties.

Dates

Modify: 2023-08-15

Coupling a recombinant oxidase to catalase through specific noncovalent interaction to improve the oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid

Yining Han, Wenxin Qu, Wei Feng
PMID: 34489048   DOI: 10.1016/j.enzmictec.2021.109895

Abstract

5-Hydroxymethylfurfural oxidase (HMFO) can catalyze both hydroxyl and aldehyde oxidations. It catalyzes 5-hydroxymethylfurfural into 2,5-furandicarboxylic acid. However, the application of HMFO encountered two problems: the expressed HMFO in Escherichia coli. is largely in the form of inclusion bodies, and the by-product of H
O
has a negative effect on HMFO stability. To solve these problems, recombinant HMFO was generated by fusing the C-terminus to an elastin-like polypeptide (ELP). ELP-HMFO can be expressed with significantly reduced inclusion bodies. ELP-HMFO exhibited improved stability and tolerance toward H
O
. Further recombination is carried out by fusing the N-terminus of HMFO to a glutamic acid-rich leucine zipper motif (Z
). Similarly, recombinant catalase (CAT) is generated by fusing the N-terminus to ELP and fusing the C-terminus to an arginine-rich leucine zipper motif (Z
). ELP-HMFO-Z
can interact specifically with Z
-CAT-ELP, ascribing to the coiled-coil association of Z
and Z
. ELP-HMFO-Z
#Z
-CAT-ELP coordinates the respective catalytic activities of the two enzymes. ELP-HMFO-Z
catalyzes the oxidation of HMF, and the generated hydrogen peroxide is decomposed by Z
-CAT-ELP into H
O and oxygen. During the oxidation of HMF, the cofactor FAD of HMFO is reduced, and molecular oxygen is needed to reoxidize the reduced FAD. The evolved oxygen from the decomposing of H
O
can just meet the requirement, which can be diffused efficiently from Z
-CAT-ELP to ELP-HMFO-Z
due to the short distance between the two enzymes.


Effects of Sprouting and Fermentation on Free Asparagine and Reducing Sugars in Wheat, Einkorn, Oat, Rye, Barley, and Buckwheat and on Acrylamide and 5-Hydroxymethylfurfural Formation during Heating

Süleyman Yıltırak, Tolgahan Kocadağlı, Ecem Evrim Çelik, Evrim Özkaynak Kanmaz, Vural Gökmen
PMID: 34374283   DOI: 10.1021/acs.jafc.1c03316

Abstract

Usage of sprouted grains is an increasing trend in thermally processed foods. Sprouting alters the composition of sugars and amino acids, which are Maillard reaction precursors. Free asparagine, total free amino acids, and sugars were monitored during sprouting and yeast and sourdough fermentations. Acrylamide and 5-hydroxymethylfurfural (HMF) were analyzed in heated samples. The asparagine concentration decreased up to 40% after 24-36 h of sprouting, except for buckwheat, and then increased to the initial concentration after 48 h and several folds after 72 h. The increased amount of reducing sugars after sprouting caused higher acrylamide and HMF formation even if the asparagine concentration was lower. Acrylamide and HMF formation decreased after fermentation of sprouted wholemeal because sugars and asparagine were consumed by yeast. A pH drop of 3 units by sourdough fermentation decreased acrylamide formation but increased HMF formation. Results indicated that sprouted cereal products should be produced under controlled conditions to be used in heated foods.


Improved one-pot synthesis of furfural from corn stalk with heterogeneous catalysis using corn stalk as biobased carrier in deep eutectic solvent-water system

Li Ji, Zhengyu Tang, Dong Yang, Cuiluan Ma, Yu-Cai He
PMID: 34358983   DOI: 10.1016/j.biortech.2021.125691

Abstract

Using acid-treated corn stalk (CS) as biobased carrier, heterogeous SO
/SnO
-CS catalyst was firstly prepared to catalyze CS into fufural in deep eutectic solvent-water system. The physical properties of SO
/SnO
-CS were captured by FT-IR, NH
-TPD, XRD, XPS, and BET. SO
/SnO
-CS (1.2 wt%) could be used to catalyze CS (75.0 g/L) with MgCl
(15.0 g/L) to produce furfural (102.3 mM) in the yield of 68.2% for 0.5 h at 170 °C in ChCl:EG-water (20:80, v:v). Moreover, enhanced synthesis of furfural was explored based on the structure changes of CS, furfural yields and formation of byproducts. Finally, the potential catalytic mechanism for catalyzing CS into furfural and byproducts was proposed using SO
/SnO
-CS as catalyst in ChCl:EG-water containing MgCl
. In summary, this established ChCl:EG-water system and optimized catalytic condition facillitated to synthesize furfural from biomass with biobased solid acid catalyst.


Direct production of 2, 5-Furandicarboxylicacid from raw biomass by manganese dioxide catalysis cooperated with ultrasonic-assisted diluted acid pretreatment

Youzheng Chai, Haochuan Yang, Ma Bai, Anwei Chen, Liang Peng, Binghua Yan, Danyang Zhao, Pufeng Qin, Cheng Peng, Xueqin Wang
PMID: 34153866   DOI: 10.1016/j.biortech.2021.125421

Abstract

In recent years, 2, 5-furandicarboxylic acid (FDCA) has attracted much attention as the precursor of bio-polyester materials. A coupled process of ultrasonic-assisted dilute acid pretreatment and MnO
was designed in this study to directly produce FDCA from lignocellulosic biomass, which is different from the traditional preparation process. Moreover, the critical parameters in the process were analyzed and optimized by the response surface method. The yield of FDCA could reach 52.1% under the optimal conditions. The reaction mechanism indicated that heavy metal elements in lignocellulosic biomass could play the role of the Lewis acid catalyst to promote the formation of FDCA to a certain extent. With the increase of temperature, the heavy metals transfer in biomass from the solid phase to the liquid phase increased, but most of them remain in the former. Therefore, further purification and treatment measures are worthy of attention.


Electrochemical Determination of the "Furanic Index" in Honey

Severyn Salis, Nadia Spano, Marco Ciulu, Ignazio Floris, Maria I Pilo, Gavino Sanna
PMID: 34299390   DOI: 10.3390/molecules26144115

Abstract

5-(hydroxymethyl)furan-2-carbaldehyde, better known as hydroxymethylfurfural (HMF), is a well-known freshness parameter of honey: although mostly absent in fresh samples, its concentration tends to increase naturally with aging. However, high quantities of HMF are also found in fresh but adulterated samples or honey subjected to thermal or photochemical stresses. In addition, HMF deserves further consideration due to its potential toxic effects on human health. The processes at the origin of HMF formation in honey and in other foods, containing saccharides and proteins-mainly non-enzymatic browning reactions-can also produce other furanic compounds. Among others, 2-furaldehyde (2F) and 2-furoic acid (2FA) are the most abundant in honey, but also their isomers (i.e., 3-furaldehyde, 3F, and 3-furoic acid, 3FA) have been found in it, although in small quantities. A preliminary characterization of HMF, 2F, 2FA, 3F, and 3FA by cyclic voltammetry (CV) led to hypothesizing the possibility of a comprehensive quantitative determination of all these compounds using a simple and accurate square wave voltammetry (SWV) method. Therefore, a new parameter able to provide indications on quality of honey, named "Furanic Index" (FI), was proposed in this contribution, which is based on the simultaneous reduction of all analytes on an Hg electrode to ca. -1.50 V vs. Saturated Calomel Electrode (SCE). The proposed method, validated, and tested on 10 samples of honeys of different botanical origin and age, is fast and accurate, and, in the case of strawberry tree honey (
), it highlighted the contribution to the FI of the homogentisic acid (HA), i.e., the chemical marker of the floral origin of this honey, which was quantitatively reduced in the working conditions. Excellent agreement between the SWV and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) data was observed in all samples considered.


Furfural and organic acid targeted carbon dot sensor array for the accurate identification of Chinese baijiu

Ailan Li, Junjie Jia, Yao Fan, Hengye Chen, Songtao Wang, Caihong Shen, Hupiao Dai, Chunsong Zhou, Haiyan Fu, Yuanbin She
PMID: 34146402   DOI: 10.1111/1750-3841.15766

Abstract

Baijiu quality control has always been a major challenge for researchers. In this paper, taking furfural which is closely related to baijiu brewing process and organic acids related to baijiu fermentation process and microorganism types as the main discriminating factors, a carbon dot (CDs) sensor array targeting furfural and organic acids was constructed to identify 41 kinds of baijiu. Through the fluorescence response investigation of CDs synthesized by isomers of benzenediol, aminophenol, and phenylenediamine to different baijiu, two CDs synthesized by meta-benzene substitutions containing -NH
were selected to build a fluorescence sensor array. Due to the aggregation-induced enhancement effect between furfural and the CDs, and the protonation of organic acid and the CDs, different fluorescence changes were observed, the sensor array combined with partial least squares regression could quantitatively analyze furfural and organic acids. What is more, semi-quantitative analysis of furfural and lactic acid in baijiu was performed. Owing to the interaction of the two CDs with furfural and organic acids in baijiu, the sensor array could accurately identify different baijiu through linear discriminant analysis. This sensor array has potential applications in the quantitative analysis of flavor substances in other alcoholic beverages, moreover, this method could provide a quick response and practical tool for real-time quality control monitoring in the baijiu industry.


Toward scalable biocatalytic conversion of 5-hydroxymethylfurfural by galactose oxidase using coordinated reaction and enzyme engineering

William R Birmingham, Asbjørn Toftgaard Pedersen, Mafalda Dias Gomes, Mathias Bøje Madsen, Michael Breuer, John M Woodley, Nicholas J Turner
PMID: 34400632   DOI: 10.1038/s41467-021-25034-3

Abstract

5-Hydroxymethylfurfural (HMF) has emerged as a crucial bio-based chemical building block in the drive towards developing materials from renewable resources, due to its direct preparation from sugars and its readily diversifiable scaffold. A key obstacle in transitioning to bio-based plastic production lies in meeting the necessary industrial production efficiency, particularly in the cost-effective conversion of HMF to valuable intermediates. Toward addressing the challenge of developing scalable technology for oxidizing crude HMF to more valuable chemicals, here we report coordinated reaction and enzyme engineering to provide a galactose oxidase (GOase) variant with remarkably high activity toward HMF, improved O
binding and excellent productivity (>1,000,000 TTN). The biocatalyst and reaction conditions presented here for GOase catalysed selective oxidation of HMF to 2,5-diformylfuran offers a productive blueprint for further development, giving hope for the creation of a biocatalytic route to scalable production of furan-based chemical building blocks from sustainable feedstocks.


High-efficiency synthesis of 5-hydroxymethylfurfural and 2,5-diformylfuran from fructose over magnetic separable catalysts

Weiqi Wei, Gaojing Lyu, Weikun Jiang, Zhengyu Chen, Shubin Wu
PMID: 34119754   DOI: 10.1016/j.jcis.2021.05.161

Abstract

In this work, a sulfonic acid-functionalized magnetic separable solid acid (Fe
O
@SiO
-SO
H) was synthesized, characterized, and tested for fructose conversion to 5-hydroxymethylfurfural (HMF). Results indicated that the prepared catalyst had a good efficacy for fructose dehydration to HMF due to its larger specific surface area, appropriate acid amount and homogeneous acid distribution. The maximum HMF yield of this work was 96.1 mol%. It was obtained at 120 °C for 1.5 h with 100 mol% fructose conversion. More importantly, the produced HMF could be further in-situ oxidized into 2,5-diformylfuran (DFF) after the replacing of the Fe
O
@SiO
-SO
H with a ZnFeRuO
catalyst, and the highest DFF yield of 90.2 mol% (based on initial fructose) was obtained after reaction another 8.5 h. The production of DFF from fructose through the above two consecutive steps avoids the intermediate HMF separation, which saves time and energy. In addition, both Fe
O
@SiO
-SO
H and ZnFeRuO
catalysts exhibited satisfied stability in the recycling experiments, which can be reused at least for five times with the HMF and DFF yield loss<5.3% and 3.3%, respectively. Finally, the plausible reaction mechanisms for fructose conversion to HMF or DFF over Fe
O
@SiO
-SO
H or/and ZnFeRuO
catalysts were also proposed in this work.


Biomimetic structure of chitosan reinforced epoxy natural rubber with self-healed, recyclable and antimicrobial ability

Yumin Wu, Chenzhengzhe Yan, Yupin Wang, Chuanhui Gao, Yuetao Liu
PMID: 34116089   DOI: 10.1016/j.ijbiomac.2021.06.037

Abstract

Inspired by biomaterials with hard and soft structures, we reported a type of self-healed, recyclable and antimicrobial elastomers material (ECTS) which exhibited both strong mechanical strength and high toughness. ECTS was designed by furfuryl amine modified epoxy natural rubber (ENR-FA) and furaldehyde modified chitosan (CTS-FUR) through Diels-Alder (D-A) reaction. The dynamic loading capacity of the chitosan skeleton, the stress ductility of the matrix and the dynamic cross-linking between the hard and soft components gave the elastomer excellent mechanical strength, toughness and self-healing ability. The tensile strength and the elongation at break could reach up to 7.55 MPa and 487%, respectively. In addition, due to the reversibility of the covalent bond between chitosan framework and rubber matrix, the crosslinking network destroyed by external force could be reestablished under high temperature stimulation. The mechanical properties of the sample could be restored to more than 90% of the original sample, whether it was complete fracture, cyclic damage or recyclable. ECTS exhibited excellent antibacterial activity against both gram-positive bacteria (Staphylococcus aureus) and gram-negative bacteria (Pseudomonas aeruginosa), with antibacterial efficiency more than 99%. So, ECTS might has a promising application prospect in medical materials, intelligent devices, 4D-printing, etc.


Reduction of 3-Deoxyglucosone by Epigallocatechin Gallate Results Partially from an Addition Reaction: The Possible Mechanism of Decreased 5-Hydroxymethylfurfural in Epigallocatechin Gallate-Treated Black Garlic

An-Ting Tu, Jer-An Lin, Chieh-Hsiu Lee, Yi-An Chen, Jung-Tsung Wu, Ming-Shiun Tsai, Kuan-Chen Cheng, Chang-Wei Hsieh
PMID: 34443330   DOI: 10.3390/molecules26164746

Abstract

5-Hydroxymethylfurfural (5-HMF) is a harmful substance generated during the processing of black garlic. Our previous research demonstrated that impregnation of black garlic with epigallocatechin gallate (EGCG) could reduce the formation of 5-HMF. However, there is still a lack of relevant research on the mechanism and structural identification of EGCG inhibiting the production of 5-HMF. In this study, an intermediate product of 5-HMF, 3-deoxyglucosone (3-DG), was found to be decreased in black garlic during the aging process, and impregnation with EGCG for 24 h further reduced the formation of 3-DG by approximately 60% in black garlic compared with that in the untreated control. The aging-mimicking reaction system of 3-DG + EGCG was employed to determine whether the reduction of 3-DG was the underlying mechanism of decreased 5-HMF formation in EGCG-treated black garlic. The results showed that EGCG accelerated the decrease of 3-DG and further attenuated 5-HMF formation, which may be caused by an additional reaction with 3-DG, as evidenced by LC-MS/MS analysis. In conclusion, this study provides new insights regarding the role of EGCG in blocking 5-HMF formation.


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